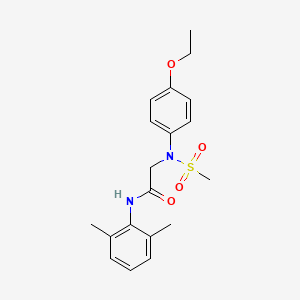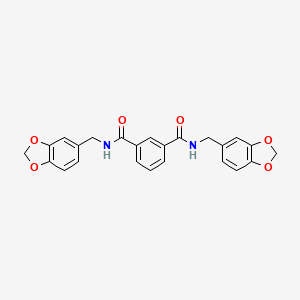
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EFMC or Compound 1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. EFMC is a member of the glycine-extended hormone family and has been shown to have promising effects on various physiological processes.
作用機序
EFMC exerts its effects by inhibiting the activity of various enzymes, including DPP-4. DPP-4 plays a role in the regulation of glucose metabolism by breaking down incretin hormones. By inhibiting DPP-4, EFMC increases the levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. EFMC has also been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
EFMC has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models. EFMC has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory bowel disease.
実験室実験の利点と制限
EFMC has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose metabolism. However, its high potency can also make it difficult to assess its effects at lower concentrations. Another limitation is its poor solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
将来の方向性
There are several future directions for research on EFMC. One area of interest is its potential as a treatment for type 2 diabetes. EFMC has been shown to have promising effects on glucose metabolism, and further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for inflammatory bowel disease. EFMC has been shown to have anti-inflammatory effects, and further studies are needed to determine its potential as a therapeutic agent for this condition. Additionally, further studies are needed to elucidate the mechanism of action of EFMC and to explore its potential as a tool for studying the role of DPP-4 in various physiological processes.
In conclusion, EFMC is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Its high potency and selectivity for DPP-4 make it a useful tool for studying the role of this enzyme in glucose metabolism, and its anti-inflammatory effects make it a potential treatment for inflammatory bowel disease. Further research is needed to determine its efficacy and safety in humans and to explore its potential as a tool for studying various physiological processes.
科学的研究の応用
EFMC has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on several enzymes, including dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. EFMC has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory bowel disease.
特性
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-3-24-16-10-8-15(9-11-16)20(25(2,22)23)12-17(21)19-14-6-4-13(18)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZKWLGPARBSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-benzoyl-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3436806.png)

![N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B3436817.png)
![5-(4-fluorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3436819.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B3436824.png)
![ethyl 4-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}benzoate](/img/structure/B3436844.png)

![1-methyl-3-{2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B3436866.png)
![3-[1-(2,5-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3436870.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3436893.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3436902.png)
![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B3436907.png)
